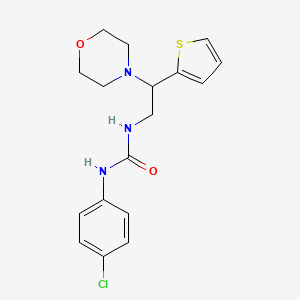
1-(4-Chlorophenyl)-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea is a synthetic organic compound that features a chlorophenyl group, a morpholino group, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the intermediate: Reacting 4-chloroaniline with an appropriate thiophene derivative under suitable conditions to form an intermediate.
Urea formation: Reacting the intermediate with an isocyanate or carbodiimide to form the urea linkage.
Morpholino group introduction: Introducing the morpholino group through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group would yield substituted derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Use in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea would depend on its specific biological target. Generally, such compounds may act by:
Binding to enzymes: Inhibiting their activity by occupying the active site.
Modulating receptors: Altering the signaling pathways by binding to receptor sites.
Interacting with DNA/RNA: Affecting gene expression or protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Chlorophenyl)-3-(2-piperidino-2-(thiophen-2-yl)ethyl)urea
- 1-(4-Chlorophenyl)-3-(2-morpholino-2-(furan-2-yl)ethyl)urea
Uniqueness
1-(4-Chlorophenyl)-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea is unique due to the specific combination of functional groups, which may confer distinct biological activity or chemical reactivity compared to similar compounds.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(2-morpholin-4-yl-2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c18-13-3-5-14(6-4-13)20-17(22)19-12-15(16-2-1-11-24-16)21-7-9-23-10-8-21/h1-6,11,15H,7-10,12H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMTXMFNNMQNNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2604959.png)
![1-(2,4-dimethoxyphenyl)-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea](/img/structure/B2604960.png)






![N-[1-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)cyclohexyl]prop-2-enamide](/img/structure/B2604971.png)

![2-(4-CHLOROPHENYL)-3-(ETHYLSULFANYL)-N-(2-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2604973.png)

![4-Chloro-2-{[(3-chloro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2604975.png)

